molecular formula C21H28N2O5S B411463 N-tert-butyl-2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide CAS No. 6169-66-0

N-tert-butyl-2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide

Cat. No.: B411463
CAS No.: 6169-66-0
M. Wt: 420.5g/mol
InChI Key: CHYYUNRBTWZLDC-UHFFFAOYSA-N
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Description

N-tert-butyl-2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide is a complex organic compound with a unique structure that includes a tert-butyl group, dimethoxy groups, and a sulfonyl anilino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide typically involves multiple steps. One common method includes the reaction of tert-butylamine with 2,4-dimethoxybenzenesulfonyl chloride to form an intermediate, which is then reacted with aniline derivatives under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

N-tert-butyl-2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-tert-butyl-2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the tert-butyl and methoxy groups provide steric hindrance and electronic effects that influence binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-butyl)-2-{2,5-dimethyl[(4-methylphenyl)sulfonyl]anilino}acetamide
  • N-(tert-butyl)-4-methoxyaniline
  • N-(tert-butyl)-2-{2,5-dimethyl[(4-methylphenyl)sulfonyl]anilino}acetamide

Uniqueness

N-tert-butyl-2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. The presence of both methoxy and sulfonyl groups provides a balance of electronic and steric effects that can be fine-tuned for specific applications .

Properties

CAS No.

6169-66-0

Molecular Formula

C21H28N2O5S

Molecular Weight

420.5g/mol

IUPAC Name

N-tert-butyl-2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C21H28N2O5S/c1-15-7-10-17(11-8-15)29(25,26)23(14-20(24)22-21(2,3)4)18-12-9-16(27-5)13-19(18)28-6/h7-13H,14H2,1-6H3,(H,22,24)

InChI Key

CHYYUNRBTWZLDC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC(C)(C)C)C2=C(C=C(C=C2)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC(C)(C)C)C2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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